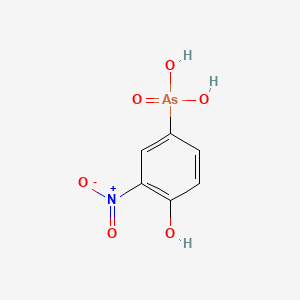
Roxarsone
Vue d'ensemble
Description
Il a été largement utilisé dans l'industrie avicole comme additif alimentaire pour favoriser la prise de poids, améliorer l'efficacité alimentaire et prévenir la coccidiose, une maladie parasitaire chez la volaille . Malgré ses avantages en élevage, l'utilisation de la roxarsone a soulevé des inquiétudes environnementales et sanitaires en raison de sa capacité à se dégrader en composés inorganiques d'arsenic plus toxiques .
Applications De Recherche Scientifique
Roxarsone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organoarsenic compounds in different chemical reactions.
Biology: Investigated for its effects on microbial communities and its role in microbial reduction processes.
Industry: Widely used in the poultry industry to promote growth and prevent diseases.
Mécanisme D'action
Target of Action
Roxarsone is an organoarsenic compound that is primarily added to poultry feed . The primary targets of this compound are coccidian parasites found in poultry . By acting against these parasites, this compound helps to improve the overall health and productivity of the poultry .
Mode of Action
It is known that the compound interacts with its targets (coccidian parasites) in a way that inhibits their growth and proliferation . This results in improved weight gain and feed efficiency in poultry .
Biochemical Pathways
Studies suggest that this compound may be transformed into more toxic inorganic arsenics in the environment . This transformation process could potentially affect various biochemical pathways, particularly those related to arsenic metabolism .
Analyse Biochimique
Biochemical Properties
Roxarsone interacts with various biomolecules in its biochemical reactions. It is known to undergo degradation, resulting in the production of inorganic arsenic species such as arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) . The transformation of this compound and its metabolites is influenced by various factors, including microorganisms, light, and ions .
Cellular Effects
This compound and its metabolites have significant effects on various types of cells and cellular processes. For instance, high concentrations of this compound have been found to inhibit biological phosphorus removal and denitrification in wastewater treatment plants, affecting the activities of key enzymes and reducing the relative abundance of microorganisms responsible for biological nutrient removal .
Molecular Mechanism
The molecular mechanism of this compound involves its degradation into more toxic inorganic arsenics. This degradation is mediated by reactive oxygen species generated through this compound self-sensitization under irradiation . High concentrations of this compound can inhibit the synthesis and subsequent oxidation of intracellular polyhydroxyalkanoate, reducing the efficiencies of aerobic phosphorus uptake and denitrification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Short-term and long-term exposure to low concentrations of this compound has been found to have a negligible influence on nitrogen and phosphorus removal. High concentrations of this compound seriously inhibit biological phosphorus removal and denitrification .
Dosage Effects in Animal Models
This compound is used in the poultry industry at levels of 20–50 mg/kg to improve feed efficiency and promote weight gain . Most of the this compound is excreted unchanged in manure, leading to potential environmental contamination .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is degraded into inorganic arsenic species such as arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) . These metabolites can accumulate in plants and pose potential risks to the environment .
Transport and Distribution
This compound and its metabolites can be transported and distributed within cells and tissues. For instance, this compound in livestock and poultry wastewater enters wastewater treatment plants, where it affects the performance of biological nitrogen and phosphorus removal .
Subcellular Localization
It is known that this compound and its metabolites can accumulate in various cellular compartments, affecting cellular functions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La roxarsone peut être synthétisée par nitration et diazotation de l'acide arsanique.
Méthodes de production industrielle
Dans les milieux industriels, la this compound est produite en la mélangeant à de la poudre de calcite pour créer des prémélanges d'aliments pour volailles. Le composé est disponible en différentes concentrations, notamment 5%, 20% et 50% .
Analyse Des Réactions Chimiques
Types de réactions
La roxarsone subit plusieurs types de réactions chimiques, notamment :
Réduction : Le composé peut être réduit pour former de l'acide 3-amino-4-hydroxybenzène arsonique.
Substitution : La this compound peut subir des réactions de substitution, en particulier en présence d'acides ou de bases forts.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Des acides forts comme l'acide chlorhydrique et des bases comme l'hydroxyde de sodium sont généralement utilisés.
Principaux produits formés
Oxydation : Arséniate (As(V)) et arsénite (As(III)).
Réduction : Acide 3-amino-4-hydroxybenzène arsonique.
Substitution : Divers composés aromatiques substitués selon les réactifs utilisés.
Applications de recherche scientifique
La this compound a été largement étudiée pour ses applications dans divers domaines :
Biologie : Investigated for its effects on microbial communities and its role in microbial reduction processes.
Industrie : Largement utilisé dans l'industrie avicole pour favoriser la croissance et prévenir les maladies.
Mécanisme d'action
La this compound exerce ses effets principalement par le biais de sa structure organoarsenée. Dans l'industrie avicole, elle améliore l'efficacité alimentaire et la prise de poids en empêchant la croissance des parasites coccidiens. Le composé est métabolisé dans l'organisme de l'animal, et ses produits de dégradation peuvent interagir avec diverses cibles moléculaires et voies, conduisant aux effets observés .
Comparaison Avec Des Composés Similaires
La roxarsone est l'un des nombreux composés organoarsenés utilisés en élevage. Des composés similaires comprennent :
Acide arsanique : Utilisé comme additif alimentaire avec des effets stimulateurs de croissance similaires.
Carbarsone : Un autre composé organoarsené utilisé dans les aliments pour volailles.
Nitarsone : Used to prevent histomoniasis in turkeys.
Unicité
La this compound est unique en raison de sa structure spécifique, qui comprend un groupe nitro et un groupe hydroxyle sur le cycle aromatique. Cette structure lui permet de subir des réactions chimiques spécifiques et lui confère ses propriétés uniques en tant qu'additif alimentaire .
Propriétés
IUPAC Name |
(4-hydroxy-3-nitrophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJITFPVVRMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO6 | |
| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020956 | |
| Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992), Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline], Solid | |
| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Roxarsone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Roxarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids. | |
| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tufts of pale-yellow needles or rhombohedral plates from water, Pale-yellow crystals | |
CAS No. |
121-19-7 | |
| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Roxarsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxarsone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxarsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | roxarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | roxarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arsonic acid, As-(4-hydroxy-3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Roxarsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXARSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9YQL7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Roxarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 572 °F (NTP, 1992), 300 °C | |
| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20507 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Roxarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















